molecular formula C14H17N3OS B11099201 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Cat. No.: B11099201
M. Wt: 275.37 g/mol
InChI Key: FXINXPPUWCJUFV-UHFFFAOYSA-N
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Description

ABTD , is a thiadiazole derivative. Its chemical formula is C6H11N3S . ABTD inhibits the corrosion of brass in seawater samples . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:: ABTD can be synthesized through various routes. One common method involves the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with 4-methylbenzoyl chloride. The reaction proceeds under appropriate conditions to yield N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide.

Industrial Production:: While ABTD is not produced industrially on a large scale, it serves as an intermediate in the synthesis of other compounds, such as Buthidazole .

Chemical Reactions Analysis

ABTD can participate in various chemical reactions:

    Oxidation and Reduction: ABTD may undergo oxidation or reduction reactions, depending on the reaction conditions.

    Substitution Reactions: It can react with electrophiles, nucleophiles, or radicals to form substituted derivatives.

    Common Reagents and Conditions: Reagents like acids, bases, and metal catalysts are often employed in these reactions.

    Major Products: The products formed depend on the specific reaction conditions and substituents.

Scientific Research Applications

ABTD finds applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on biological systems.

    Medicine: Potential therapeutic applications.

    Industry: Corrosion inhibition and other material-related applications.

Mechanism of Action

The exact mechanism by which ABTD exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

ABTD’s uniqueness lies in its tert-butyl substitution and thiadiazole ring. Similar compounds include other thiadiazoles, but ABTD’s specific combination of substituents sets it apart.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C14H17N3OS/c1-9-5-7-10(8-6-9)11(18)15-13-17-16-12(19-13)14(2,3)4/h5-8H,1-4H3,(H,15,17,18)

InChI Key

FXINXPPUWCJUFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C

Origin of Product

United States

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